2-[3-(2-furylmethyl)-4-oxo(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimid in-2-ylthio)]-N-(2,4,6-trimethylphenyl)acetamide 2-[3-(2-furylmethyl)-4-oxo(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimid in-2-ylthio)]-N-(2,4,6-trimethylphenyl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16299056
InChI: InChI=1S/C26H27N3O3S2/c1-15-11-16(2)23(17(3)12-15)27-21(30)14-33-26-28-24-22(19-8-4-5-9-20(19)34-24)25(31)29(26)13-18-7-6-10-32-18/h6-7,10-12H,4-5,8-9,13-14H2,1-3H3,(H,27,30)
SMILES:
Molecular Formula: C26H27N3O3S2
Molecular Weight: 493.6 g/mol

2-[3-(2-furylmethyl)-4-oxo(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimid in-2-ylthio)]-N-(2,4,6-trimethylphenyl)acetamide

CAS No.:

Cat. No.: VC16299056

Molecular Formula: C26H27N3O3S2

Molecular Weight: 493.6 g/mol

* For research use only. Not for human or veterinary use.

2-[3-(2-furylmethyl)-4-oxo(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimid in-2-ylthio)]-N-(2,4,6-trimethylphenyl)acetamide -

Specification

Molecular Formula C26H27N3O3S2
Molecular Weight 493.6 g/mol
IUPAC Name 2-[[3-(furan-2-ylmethyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide
Standard InChI InChI=1S/C26H27N3O3S2/c1-15-11-16(2)23(17(3)12-15)27-21(30)14-33-26-28-24-22(19-8-4-5-9-20(19)34-24)25(31)29(26)13-18-7-6-10-32-18/h6-7,10-12H,4-5,8-9,13-14H2,1-3H3,(H,27,30)
Standard InChI Key INFWEVGLUNJUMM-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2CC5=CC=CO5)C

Introduction

The compound 2-[3-(2-furylmethyl)-4-oxo(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio)]-N-(2,4,6-trimethylphenyl)acetamide is a complex organic molecule featuring a multifaceted structure that includes a thiophene moiety and a pyrimidine derivative. It belongs to the class of thieno[2,3-d]pyrimidines, known for their diverse biological activities and potential applications in medicinal chemistry.

Synthesis Approach

  • Multi-Step Synthesis: Involves the condensation of appropriate precursors through various reactions.

  • Reaction Conditions: Reactions may be conducted under reflux conditions or using microwave-assisted synthesis to enhance reaction rates and product yields.

Chemical Reactions

  • Reaction Pathways: Influenced by conditions such as pH, temperature, and solvent, which can significantly affect the chemical transformations of this compound.

Mechanism of Action

  • Biological Targets: Interacts with enzymes or receptors involved in disease processes, suggesting potential therapeutic applications.

Potential Applications

  • Pharmacological Properties: Derivatives of thieno[2,3-d]pyrimidines have been investigated for anticancer and antimicrobial effects, indicating potential in medicinal chemistry.

Comparison with Similar Compounds

CompoundMolecular FormulaBiological ActivitySynthesis Method
2-[3-(2-furylmethyl)-4-oxo(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio)]-N-(2,4,6-trimethylphenyl)acetamideNot specifiedPotential therapeutic applicationsMulti-step synthesis
N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamideNot specifiedAnti-inflammatory, potential 5-LOX inhibitorTwo-stage protocol using commercially available reagents
(2Z)-4-Oxo-4-[3-(trifluoromethyl)-5,6-dihydro124triazolo[4,3-a]pyrazine-7(8H)-yl]-1-(2,4,5-trifluorophenyl)but-2-en-2-amineC16H13F6N5ONo specific biological activity mentionedNot detailed

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